1,4-Diphenylpyrazole

概要

説明

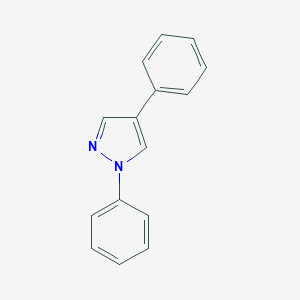

1,4-Diphenylpyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, and phenyl groups attached at positions 1 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Diphenylpyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction between phenylhydrazine and chalcone under acidic conditions can yield this compound . Another method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

2.1. Electrophilic Substitution

The electron-rich pyrazole ring facilitates substitutions at activated positions. For 1,4-diphenylpyrazole:

-

Nitration/Sulfonation : Likely occurs at the C-3 or C-5 positions due to para-directing effects of the phenyl groups.

-

Halogenation : Bromination or chlorination via N-bromosuccinimide (NBS) or Cl₂/FeCl₃.

2.2. Condensation Reactions

The aldehyde group (if present at C-4) participates in:

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives (e.g., compound 5a in , yield: 82%).

-

Hydrazone formation : Reaction with aryl hydrazines (e.g., phenylhydrazine) to yield hydrazone derivatives (e.g., 10a–e in , yields: 65–85%).

Table 1: Representative Condensation Products

| Product | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 5a | 1,3-Diphenylpyrazole-4-carboxaldehyde + acetophenone | EtOH/DMF, RT, 12h | 82 |

| 10a | 1,3-Diphenylpyrazole-4-carboxaldehyde + phenylhydrazine | MeOH, reflux, 3h | 70 |

| 15a | 1,3-Diphenylpyrazole-4-carboxaldehyde + thiophenol | EtOH, reflux, 5h | 75 |

Cycloaddition and Ring Expansion

-

[3+2] Cycloaddition : With diazo compounds or sydnones to form fused pyrazoline or indenyl-pyrazole systems . For example, diphenyldiazomethane reacts with nitropropenes to yield functionalized pyrazoles.

-

Oxidative aromatization : Pyrazolines (e.g., 47 in ) oxidize to pyrazoles using catalysts like Cu(OTf)₂.

4.1. Nucleophilic Attack

-

Thiol incorporation : Reaction with thiophenol derivatives forms pyridine-3,5-dicarbonitrile hybrids (e.g., 15a–e in , yields: 48–75%).

-

Alkylation : Ethanolamine derivatives introduce hydroxyethylthio groups (e.g., 15e in , yield: 48%).

4.2. Oxidation and Reduction

-

Oxidation : Hydroxyl groups at C-6 (e.g., 16 in ) form via alkaline hydrolysis of thioethers (e.g., 15a → 16 , yield: 70%).

-

Reduction : Nitro groups reduce to amines under H₂/Pd-C.

Biological Activity Correlations

While antitumor activity is documented for 1,3-diphenylpyrazole derivatives (e.g., IC₅₀ values against HepG2 cells) , analogous studies for this compound remain unexplored. Key structural determinants include:

-

Electron-withdrawing substituents (e.g., CN, NO₂) enhancing cytotoxicity.

-

Thioether linkages improving membrane permeability.

科学的研究の応用

Anti-Prion Activity

Recent studies have demonstrated that derivatives of 1,4-diphenylpyrazole exhibit promising anti-prion activity. A notable compound, 3,5-diphenylpyrazole (DPP), was identified through a high-throughput screening of a compound library. It showed significant inhibition of prion protein formation in vitro, with an IC50 value ranging from 0.6 to 1.2 μM. In vivo experiments indicated that DPP derivatives could delay the onset of prion disease by up to 42 days in mouse models .

Neuroprotective Effects

Another application of diphenylpyrazole compounds is their neuroprotective effects against amyloid-beta (Aβ) channels, which are implicated in Alzheimer's disease. The compound anle138b, derived from diphenylpyrazole, was shown to restore synaptic plasticity and improve spatial memory in mouse models of Alzheimer’s disease .

Antiviral and Antifungal Properties

Diphenylpyrazole derivatives have also been explored for their antiviral and antifungal activities. Research indicates that these compounds can inhibit the replication of various viruses and fungi, making them potential candidates for developing new antiviral and antifungal therapies .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The versatility of diphenylpyrazole derivatives allows for the development of new materials with tailored properties.

Photochemical Applications

Recent advancements have shown that pyrazole derivatives can be employed in photochemical reactions, leading to the synthesis of novel compounds with unique optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and solar cells .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anti-Prion Activity

In a study involving transgenic mice infected with scrapie prions, treatment with DPP derivatives resulted in a significant increase in incubation time compared to control groups. This study illustrates the potential of diphenylpyrazole compounds as therapeutic agents against prion diseases.

Case Study 2: Neuroprotection in Alzheimer’s Disease

Research conducted on the effects of anle138b showed that oral administration improved cognitive functions in mouse models exhibiting Alzheimer-like symptoms. The compound's ability to block Aβ channels suggests its role as a neuroprotective agent.

作用機序

The mechanism of action of 1,4-diphenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, affecting cellular processes and pathways .

類似化合物との比較

Similar Compounds

3,4-Diphenylpyrazole: Similar structure but different substitution pattern.

4,5-Diphenylisoxazole: Isoxazole ring instead of pyrazole.

1,5-Diphenylpyrazole: Phenyl groups at positions 1 and 5 instead of 1 and 4.

Uniqueness

1,4-Diphenylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

生物活性

1,4-Diphenylpyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the condensation of hydrazine derivatives with appropriate carbonyl compounds. The resulting structure features two phenyl groups attached to a pyrazole ring, enhancing its lipophilicity and biological activity.

Pharmacological Activities

- Antitumor Activity : Research indicates that this compound derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A notable study demonstrated that these compounds could significantly reduce tumor size in xenograft models .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results. For example, derivatives of this compound have displayed activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications as antimicrobial agents .

- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of this compound derivatives. These compounds have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study indicated that certain derivatives could reduce inflammation markers by up to 85% compared to standard anti-inflammatory drugs .

- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. Compounds like anle138b have been shown to block amyloid-beta channels and rescue disease phenotypes in mouse models of Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of various enzymes involved in disease processes, such as cyclooxygenases (COX) in inflammation and topoisomerases in cancer.

- Modulation of Signaling Pathways : These compounds can modulate key signaling pathways involved in cell proliferation and apoptosis, leading to enhanced therapeutic effects against cancer.

- Interaction with Receptors : Some derivatives interact with specific receptors (e.g., estrogen receptors), influencing cellular responses related to growth and differentiation.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a novel this compound derivative in a murine model. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within the tumor tissue .

Case Study 2: Antimicrobial Activity

In another investigation, a series of this compound derivatives were tested against clinical isolates of E. coli and S. aureus. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Summary Table of Biological Activities

特性

IUPAC Name |

1,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVEARUNZRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346571 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15132-01-1 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?

A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].

Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?

A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。